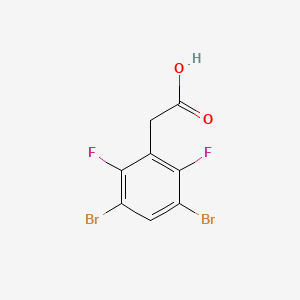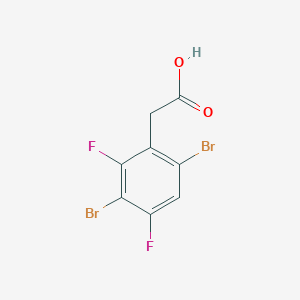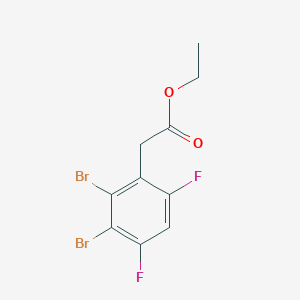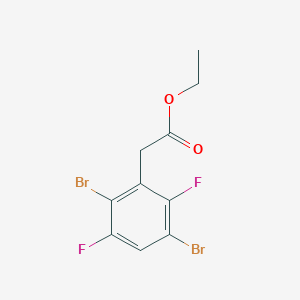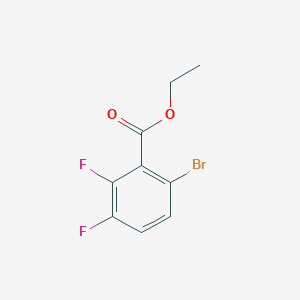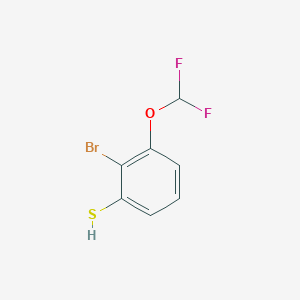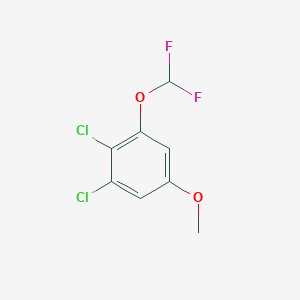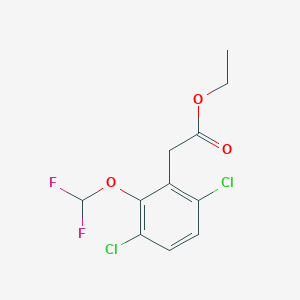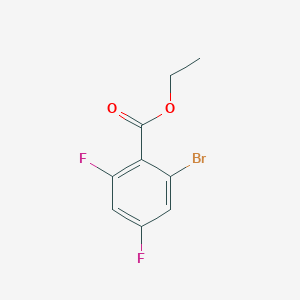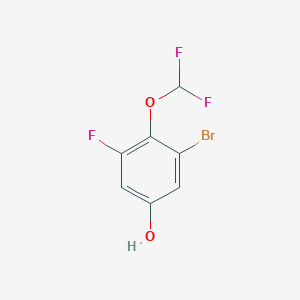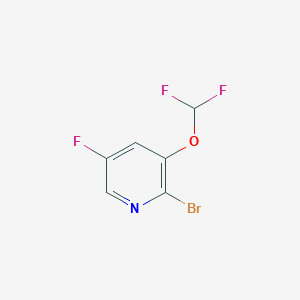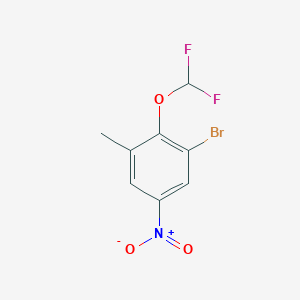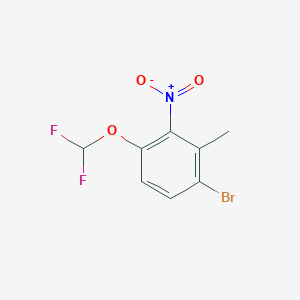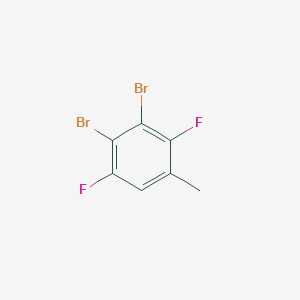
3,4-Dibromo-2,5-difluorotoluene
描述
3,4-Dibromo-2,5-difluorotoluene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by bromine atoms and two by fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-difluorotoluene typically involves the bromination and fluorination of toluene derivatives. One common method includes the following steps:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form dibromotoluene.
Fluorination: The dibromotoluene is then fluorinated using a fluorinating agent such as potassium fluoride (KF) or silver fluoride (AgF) under controlled conditions to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and the use of more robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
3,4-Dibromo-2,5-difluorotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the carbon atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products may include various substituted toluenes depending on the substituent introduced.
Oxidation: Products can include benzoic acid derivatives.
Reduction: Products may include partially or fully dehalogenated toluenes.
科学研究应用
3,4-Dibromo-2,5-difluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: It can be used in the development of bioactive molecules and in the study of halogenated compounds’ effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism by which 3,4-Dibromo-2,5-difluorotoluene exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but with different substitution patterns.
2,5-Dibromo-3,4-difluorothiophene: Contains a thiophene ring instead of a benzene ring.
2,3-Difluorobenzyl bromide: Another difluorinated benzyl bromide with different substitution positions.
Uniqueness
3,4-Dibromo-2,5-difluorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
2,3-dibromo-1,4-difluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-2-4(10)5(8)6(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNZIVZKXYSAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


